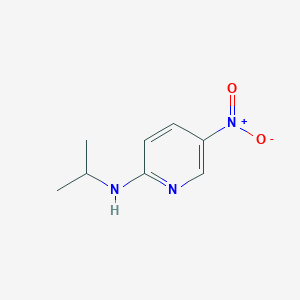

Isopropyl-(5-nitro-pyridin-2-yl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-6(2)10-8-4-3-7(5-9-8)11(12)13/h3-6H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRSHDLJZUBRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20537585 | |

| Record name | 5-Nitro-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-53-1 | |

| Record name | 5-Nitro-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-isopropyl-5-nitropyridin-2-amine

This guide provides a comprehensive technical overview of N-isopropyl-5-nitropyridin-2-amine, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. This document details its chemical structure, formula, and key physicochemical properties, alongside a validated synthesis protocol and in-depth characterization data.

Core Compound Identity

N-isopropyl-5-nitropyridin-2-amine is a nitro-substituted aminopyridine. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making it a valuable intermediate in the synthesis of more complex molecules.

Chemical Structure:

Chemical structure of N-isopropyl-5-nitropyridin-2-amine.

Molecular Formula: C₈H₁₁N₃O₂[1]

Key Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | N-isopropyl-5-nitropyridin-2-amine |

| Synonym | Isopropyl-(5-nitro-pyridin-2-yl)-amine[1] |

| CAS Number | 26820-53-1[1] |

| Molecular Weight | 181.19 g/mol [1] |

Synthesis and Mechanism

The synthesis of N-isopropyl-5-nitropyridin-2-amine is most effectively achieved through a two-step process, beginning with the nitration of 2-aminopyridine, followed by N-alkylation.

Step 1: Synthesis of 2-Amino-5-nitropyridine

The foundational step involves the electrophilic nitration of 2-aminopyridine. The amino group at the 2-position is an activating group, directing the incoming electrophile. However, under strongly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring. The reaction proceeds by forming the nitramino intermediate, which then undergoes rearrangement.[2]

Reaction Workflow:

Synthetic pathway for N-isopropyl-5-nitropyridin-2-amine.

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine [3]

-

In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane.

-

While stirring and maintaining the temperature below 10°C, slowly add 45.17 g of a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

-

The addition should be completed over 60 minutes, during which the reaction mixture will change color from light yellow to deep red.

-

After the addition is complete, allow the reaction to proceed for 12 hours.

-

Cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.8.

-

Separate the organic layer and remove the 1,2-dichloroethane under reduced pressure.

-

The resulting residue is then carefully poured into ice water, leading to the precipitation of a dark yellow solid.

-

Filter the solid, wash with water, and dry to obtain 2-amino-5-nitropyridine. This protocol has a reported yield of 91.67% with a purity of 98.66% as determined by HPLC.[3]

Step 2: Synthesis of N-isopropyl-5-nitropyridin-2-amine

The second step involves the N-alkylation of the amino group of 2-amino-5-nitropyridine with an isopropyl halide in the presence of a suitable base.

Experimental Protocol: N-isopropylation of 2-Amino-5-nitropyridine

While a specific literature procedure for the N-isopropylation of 2-amino-5-nitropyridine was not identified in the search, a general and robust protocol for the N-alkylation of aminopyridines is presented below. This should be considered a representative method and may require optimization.

-

To a solution of 2-amino-5-nitropyridine (1.39 g, 10 mmol) in a polar aprotic solvent such as dimethylformamide (DMF, 20 mL), add a non-nucleophilic base, for example, potassium carbonate (2.76 g, 20 mmol).

-

To this stirred suspension, add 2-iodopropane (1.5 mL, 15 mmol).

-

Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (100 mL).

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford N-isopropyl-5-nitropyridin-2-amine.

Spectroscopic Characterization

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the aromatic protons on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Doublet | 6H | -CH(CH₃ )₂ |

| ~4.2 | Septet | 1H | -CH (CH₃)₂ |

| ~6.7 | Doublet | 1H | Pyridine-H3 |

| ~8.2 | Doublet of Doublets | 1H | Pyridine-H4 |

| ~8.9 | Doublet | 1H | Pyridine-H6 |

| ~7.5 | Broad Singlet | 1H | -NH - |

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the isopropyl carbons and the five distinct carbons of the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~22 | -CH(C H₃)₂ |

| ~45 | -C H(CH₃)₂ |

| ~107 | Pyridine-C3 |

| ~132 | Pyridine-C4 |

| ~140 | Pyridine-C5 |

| ~148 | Pyridine-C6 |

| ~158 | Pyridine-C2 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=C, C-N, and NO₂ functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350-3450 | N-H Stretch | Secondary Amine |

| 2850-3000 | C-H Stretch | Isopropyl Group |

| 1600-1620 | C=C Stretch | Pyridine Ring |

| 1500-1550 & 1330-1370 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group |

| 1250-1350 | C-N Stretch | Aryl Amine |

Predicted Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Interpretation |

| 181 | [M]⁺ (Molecular Ion) |

| 166 | [M - CH₃]⁺ |

| 135 | [M - NO₂]⁺ |

Applications in Research and Development

N-isopropyl-5-nitropyridin-2-amine serves as a valuable building block in medicinal chemistry and materials science. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The 2-aminopyridine scaffold is a common motif in a wide range of biologically active compounds.[4] Therefore, this compound is a key intermediate for the synthesis of novel therapeutic agents and functional materials.

Safety and Handling

N-isopropyl-5-nitropyridin-2-amine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with many nitroaromatic compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

Please note that while specific literature for the synthesis and full characterization of N-isopropyl-5-nitropyridin-2-amine was not found, the information provided is based on established chemical principles and data for closely related compounds.

-

PubChem. N-isopropyl-3-nitropyridin-2-amine. Available at: [Link]

-

PubChem. 2-Amino-5-nitropyridine. Available at: [Link]

-

CP Lab Safety. 2-N-Isopropylamino-5-nitropyridine, 98% Purity, C8H11N3O2, 10 grams. Available at: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

-

Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Available at: [Link]

- M. Ambrose Rajkumar, et al. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. 2013.

-

NIST. 2-Amino-5-nitropyridine. Available at: [Link]

Sources

- 1. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Isopropyl-(5-nitro-pyridin-2-yl)-amine

Executive Summary & Chemical Identity

Isopropyl-(5-nitro-pyridin-2-yl)-amine (N-isopropyl-5-nitropyridin-2-amine) serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Characterized by an electron-deficient pyridine ring activated by a nitro group, this molecule acts as a versatile "head group" for nucleophilic aromatic substitution (

Physicochemical Landscape

The following data consolidates computed and experimental parameters essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

| Property | Value | Context |

| Molecular Formula | Core composition | |

| Molecular Weight | 181.19 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (XLogP3) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors | 1 (NH) | Critical for ATP-binding pocket interactions |

| H-Bond Acceptors | 4 (Nitro O, Pyridine N) | High potential for solvent interaction |

| Topological Polar Surface Area | ~68 Ų | Predicts good oral bioavailability |

| Appearance | Yellow Crystalline Solid | Typical of nitro-aromatics (charge transfer) |

Synthetic Architecture: The Gateway

The synthesis of CID 21601995 relies on the high electrophilicity of the C2 position in the pyridine ring. The 5-nitro group exerts a strong mesomeric (

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the addition-elimination mechanism, highlighting the stabilization of the Meisenheimer-like anionic intermediate.

Figure 1:

Validated Synthetic Protocol

Objective: Synthesis of N-isopropyl-5-nitropyridin-2-amine from 2-chloro-5-nitropyridine.

-

Reagents:

-

2-Chloro-5-nitropyridine (1.0 eq)[2]

-

Isopropylamine (1.2 - 1.5 eq)

-

Triethylamine (TEA) (1.5 eq) or excess Isopropylamine

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

-

Procedure:

-

Dissolution: Dissolve 2-chloro-5-nitropyridine in anhydrous EtOH (0.5 M concentration).

-

Addition: Add TEA followed by the dropwise addition of isopropylamine at 0°C to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitored by TLC, typically 30% EtOAc/Hexane), reflux at 60-80°C for 2-4 hours.

-

Workup: Concentrate the solvent in vacuo. Resuspend residue in EtOAc and wash with water (

) and brine ( -

Purification: Recrystallization from EtOH/Water or flash column chromatography (SiO2).

-

-

Validation Endpoint:

-

TLC: Disappearance of starting material (

) and appearance of a lower -

1H NMR: Appearance of isopropyl doublet (~1.2 ppm) and methine septet (~4.0 ppm).

-

Downstream Utility: Scaffold for Drug Discovery

CID 21601995 is rarely the final drug; it is a high-value intermediate. Its primary utility lies in the reduction of the nitro group to generate a vicinal diamine motif (2-isopropylamino-5-aminopyridine). This diamine is a precursor for Imidazo[4,5-b]pyridines, a privileged scaffold in kinase inhibitors (e.g., inhibitors of Aurora kinases or EGFR).

Workflow: From Building Block to Bioactive Core

Figure 2: Strategic utilization of CID 21601995. The reduction step is the critical gateway to heterocyclic diversity.

Reduction Protocol (Critical Step)

To access the diamine, catalytic hydrogenation is preferred over chemical reduction (Fe/Sn) to avoid metal waste in late-stage synthesis.

-

Conditions:

(1 atm), 10% Pd/C (10 wt%), MeOH, RT, 4-12 h. -

Precaution: The resulting diamine is oxidation-sensitive (turns dark/purple) and should be used immediately in the next step (cyclization).

Analytical Characterization (Self-Validation)

Researchers must verify the identity of CID 21601995 using the following spectroscopic signatures.

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1H NMR | 9.00 - 9.05 | Doublet ( | H6 (Ortho to Nitro, most deshielded) |

| 1H NMR | 8.10 - 8.15 | dd ( | H4 (Para to amine) |

| 1H NMR | 6.45 - 6.55 | Doublet ( | H3 (Ortho to amine) |

| 1H NMR | 5.50 - 6.00 | Broad Singlet | NH (Exchangeable) |

| 1H NMR | 3.90 - 4.10 | Septet | Isopropyl CH |

| 1H NMR | 1.20 - 1.30 | Doublet | Isopropyl |

Mass Spectrometry (ESI+):

-

Expected [M+H]+: 182.1

-

Fragmentation: Loss of isopropyl group (M-43) is a common fragmentation pathway.

Safety & Handling (E-E-A-T)

Hazard Class: Irritant / Potential Sensitizer.

-

Nitro Compounds: Many nitropyridines exhibit mutagenic potential (Ames positive). Handle as a potential genotoxin until specific tox data clears the compound.

-

Reactivity: Stable under ambient conditions but incompatible with strong reducing agents (hydrides) and strong acids.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust inhalation during weighing.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21601995. Retrieved from [Link]

-

MDPI (2025). Nitropyridines in the Synthesis of Bioactive Molecules. (Review of nitropyridine utility in drug design). Retrieved from [Link]

-

Organic Chemistry Portal.

). (General mechanistic grounding). Retrieved from [Link]

Sources

Navigating the Synthesis and Handling of 5-nitro-2-(isopropylamino)pyridine: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel pyridine derivatives are cornerstones of modern pharmaceutical and agrochemical research.[1] Among these, 5-nitro-2-(isopropylamino)pyridine represents a key intermediate, valued for its unique electronic and structural properties imparted by the nitro and isopropylamino substituents. However, the very features that make this molecule chemically interesting also necessitate a rigorous and informed approach to its handling. This guide provides a deep dive into the safety considerations, handling protocols, and emergency procedures for 5-nitro-2-(isopropylamino)pyridine, drawing from established principles for managing nitroaromatic compounds and substituted amines.

Hazard Profile: An Evidence-Based Assessment

The core structure is a pyridine ring, a heterocyclic aromatic compound.[2] The presence of a nitro group (-NO2) and a secondary amine (isopropylamino, -NHCH(CH3)2) significantly influences its reactivity and biological activity.

Inference from Structural Analogs:

Safety data for compounds like 5-Chloro-2-nitropyridine, 2-Amino-5-nitropyridine, and 5-bromo-2-nitropyridine consistently indicate a clear hazard profile.[3][4] Based on this data, 5-nitro-2-(isopropylamino)pyridine is predicted to possess the following GHS hazard classifications:

| Hazard Class | GHS Hazard Code | Description | Source (Analog) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][4] |

| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects | [3] |

The isopropylamine moiety itself is a toxic and corrosive substance. While its properties are modified within the larger molecule, this underscores the need for caution regarding skin and eye contact. The pyridine core, while less acutely toxic than benzene, can cause systemic effects, including damage to the liver, kidneys, and central nervous system upon significant exposure.[5][6]

Risk Assessment and Exposure Control

A thorough risk assessment is mandatory before any work with 5-nitro-2-(isopropylamino)pyridine begins. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[5]

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: All weighing and handling of the solid compound, as well as any reactions, should be conducted within a certified chemical fume hood. Proper ventilation is critical to prevent the accumulation of airborne dust or vapors.

-

Containment: For reactions run under pressure or at elevated temperatures, appropriate containment systems and blast shields must be used.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a face shield | Protects against splashes and solid particulates. A face shield is crucial when handling larger quantities or during procedures with a higher risk of splashing.[3] |

| Hand | Nitrile or butyl rubber gloves | Provides a barrier against skin absorption. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[5] |

| Body | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. For larger scale operations, a chemically resistant apron or suit may be required.[3] |

| Respiratory | NIOSH-approved respirator | A respirator with an appropriate particulate filter (e.g., N95) should be used if there is a risk of generating dust outside of a fume hood.[7] |

The following diagram illustrates the logical flow for selecting appropriate PPE based on the experimental task.

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of accidents and exposure.

Handling

-

Grounding: When transferring large quantities of the solid, use grounding straps to prevent the buildup of static electricity, which could be an ignition source.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] The nitro group can increase the reactivity of the compound, and violent reactions are possible.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10] |

| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or container label to the medical personnel. |

Spill and Leak Response

-

Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., methanol, acetone) followed by soap and water.[3]

-

Large Spills: Evacuate the area immediately. Prevent the material from entering drains or waterways. Contact the institution's environmental health and safety (EHS) department for assistance with cleanup.

The following diagram outlines the general workflow for responding to a chemical spill.

Disposal Considerations

All waste containing 5-nitro-2-(isopropylamino)pyridine, including contaminated materials and rinseates, must be treated as hazardous waste. Dispose of the material in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in general waste.

Conclusion

While 5-nitro-2-(isopropylamino)pyridine is a valuable research chemical, its structural features—a nitroaromatic system combined with a secondary amine—warrant a high degree of caution. By understanding the inferred hazards, implementing robust engineering and administrative controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. The principles of chemical hygiene and risk assessment are paramount to ensuring a safe laboratory environment for the advancement of science.

References

- MATERIAL SAFETY DATA SHEET - ScienceLab. [Link]

- 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem. [Link]

- HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. [Link]

- Incident management: pyridine - GOV.UK. [Link]

- Toxicological profile for N-Nitrosodi-n-propylamine - ATSDR. [Link]

- Pyridine: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

- Pyridine - Wikipedia. [Link]

- A Brief View on Pyridine Compounds - Open Access Journals. [Link]

Sources

- 1. bostik.com [bostik.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

Isopropyl-(5-nitro-pyridin-2-yl)-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction and Chemical Identity

Isopropyl-(5-nitro-pyridin-2-yl)-amine, also known as N-isopropyl-5-nitropyridin-2-amine, belongs to the class of 2-substituted-5-nitropyridines. These compounds are important synthetic intermediates due to the reactivity conferred by the nitro group and the amino substituent on the pyridine ring. The presence of the electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic substitution, a key reaction in the synthesis of more complex molecules.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | N-isopropyl-5-nitropyridin-2-amine |

| Synonyms | This compound, 2-(Isopropylamino)-5-nitropyridine |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 26820-53-1[1] |

Physicochemical Properties and Literature Data

A definitive, experimentally determined melting point for this compound is not prominently reported in the surveyed chemical literature. However, data from closely related analogues can provide a reasonable estimate and a basis for experimental design.

Table 2: Melting Point of Related Compounds

| Compound | CAS Number | Molecular Formula | Melting Point (°C) |

| 5-nitro-2-(n-propylamino)pyridine | 25948-11-2 | C₈H₁₁N₃O₂ | 94-96 |

| 2-Amino-5-nitropyridine | 4214-76-0 | C₅H₅N₃O₂ | 186-188[2] |

The melting point of the straight-chain isomer, 5-nitro-2-(n-propylamino)pyridine, is 94-96 °C. It is anticipated that the melting point of this compound will be in a similar range, although branching in the alkyl chain can sometimes influence crystal lattice packing and, consequently, the melting point. For comparison, the parent compound, 2-Amino-5-nitropyridine, has a significantly higher melting point of 186-188 °C[2], highlighting the effect of the N-alkylation on the intermolecular forces.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. The most common and industrially scalable approach involves the reaction of 2-chloro-5-nitropyridine with isopropylamine.

Figure 1: General synthetic scheme for this compound.

The electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. The chlorine atom at the 2-position is a good leaving group, facilitating the substitution by the nucleophilic isopropylamine. The reaction is typically carried out in a polar solvent, and a non-nucleophilic base is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on common methods for the synthesis of 2-alkylamino-5-nitropyridines.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add isopropylamine (1.1-1.5 equivalents) to the solution. Subsequently, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the inorganic salt by-product) is present, remove it by filtration.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts and base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Characterization and Spectroscopic Analysis

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the three protons on the pyridine ring.[2]

-

Isopropyl Group: A doublet at approximately 1.2-1.4 ppm corresponding to the six methyl protons (CH₃) and a septet at around 4.0-4.5 ppm for the methine proton (CH). The coupling between the methyl and methine protons should result in the characteristic splitting pattern.

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (typically 6.5-9.0 ppm). The proton at the 6-position is expected to be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 3-position a doublet. The electron-withdrawing nitro group will significantly deshield the adjacent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Expected chemical shifts are in the range of 20-25 ppm for the isopropyl methyl carbons, 45-50 ppm for the isopropyl methine carbon, and 110-160 ppm for the pyridine ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[4][5]

-

N-H Stretch: A single, sharp to medium band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.

-

C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

-

NO₂ Stretch: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Figure 2: A workflow for the spectroscopic characterization of this compound.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern would likely involve the loss of the isopropyl group and the nitro group.

Applications and Future Directions

Substituted nitropyridines are versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The nitro group can be reduced to an amino group, which can then be further functionalized. The pyridine nitrogen can be quaternized or oxidized. The unique electronic properties of these compounds also make them candidates for investigation in materials science, particularly in the field of non-linear optics.

Conclusion

While a specific literature melting point for this compound remains to be definitively reported, this guide provides a comprehensive overview of its synthesis, expected characterization data, and the properties of closely related compounds. The provided experimental protocol and spectroscopic information offer a solid foundation for researchers working with this and similar molecules. As with any chemical synthesis and characterization, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC. Available at: [Link]

-

Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

-

c5sc02983j1.pdf. The Royal Society of Chemistry. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

2-N-Isopropylamino-5-nitropyridine, 98% Purity, C8H11N3O2, 10 grams. CP Lab Safety. Available at: [Link]

-

N-isopropyl-3-nitropyridin-2-amine. PubChem. Available at: [Link]

-

2-Isopropylamino-5-methyl-3-nitropyridine. CRO Splendid Lab Pvt. Ltd. Available at: [Link]

-

Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. Available at: [Link]

-

2-Amino-5-nitropyridine. NIST WebBook. Available at: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

2-Amino-5-nitropyridine. PubChem. Available at: [Link]

-

24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

-

Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). ResearchGate. Available at: [Link]

-

A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Semantic Scholar. Available at: [Link]

-

1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Nucleophilic Aromatic Substitution for the Functionalization of 5-Nitropyridine Derivatives

Introduction: The Strategic Importance of 5-Nitropyridines

The 5-nitropyridine scaffold is a cornerstone in modern synthetic chemistry, serving as a versatile building block for a multitude of high-value molecules. Its prevalence in pharmaceuticals, agrochemicals, and materials science stems from the unique electronic properties conferred by the pyridine nitrogen and the potent electron-withdrawing nitro group.[1][2] This arrangement renders the pyridine ring highly susceptible to functionalization via Nucleophilic Aromatic Substitution (SNAr), a powerful and reliable C-N, C-O, and C-S bond-forming reaction.[3][4]

This guide provides an in-depth exploration of the SNAr protocol for 5-nitropyridine derivatives. Moving beyond a simple recitation of steps, we will dissect the underlying mechanism, explore the critical parameters that govern success, and provide field-tested protocols and troubleshooting advice to enable robust and reproducible execution in a research and development setting.

The SNAr Mechanism: An Electronically Driven Pathway

Unlike typical aromatic rings which are nucleophilic, the pyridine ring is inherently electron-deficient. The addition of a strong electron-withdrawing group, such as a nitro group (-NO₂), further depletes the ring's electron density, making it a prime electrophile for nucleophilic attack. The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[1][3][5]

-

Nucleophilic Attack: The reaction is initiated when a nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (typically a halide).[1] For 5-nitropyridines, these are most favorably the C2 or C4 positions.[6][7] This initial attack temporarily disrupts the ring's aromaticity.[8]

-

Formation of a Stabilized Intermediate: The nucleophilic addition results in a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3]

-

Resonance Stabilization: The stability of this intermediate is the linchpin of the entire process. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group at the 5-position.[1][9][10] This resonance stabilization significantly lowers the activation energy of the reaction. Attack at the C3 (meta) position does not allow for this direct delocalization onto the nitro group, making the reaction kinetically and thermodynamically unfavorable at that site.[1][9]

-

Rearomatization: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group, yielding the final substituted product.[1]

Caption: The two-step addition-elimination mechanism of SNAr.

Critical Parameters for Reaction Success

The efficiency and outcome of an SNAr reaction are a direct function of four key components: the substrate, the nucleophile, the solvent, and the temperature.

-

Substrate (The Electrophile):

-

Leaving Group (LG): The identity of the leaving group is paramount. In SNAr chemistry, the reactivity order is F > Cl > Br > I.[3][6][11] This is contrary to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to attack.[6]

-

Position of LG: As dictated by the mechanism, the leaving group must be positioned ortho (C2, C6) or para (C4) to an activating group. In 5-nitropyridines, this means leaving groups at the C2 and C4 positions are readily displaced.

-

-

The Nucleophile:

-

Strength: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, amines, and thiolates.[3][11] Generally, stronger nucleophiles are more effective. Weakly nucleophilic alcohols or amines often require the presence of a base to generate the more potent corresponding alkoxide or amide.[12][13]

-

Steric Hindrance: Bulky nucleophiles may react more slowly, particularly at the more sterically congested C2 position of the pyridine ring.[6]

-

-

Solvent:

-

Polar Aprotic Solvents are Preferred: Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF) are ideal.[6][14] They excel at solvating the cation (e.g., Na⁺, K⁺) associated with the nucleophile, leading to a more "naked" and highly reactive anionic nucleophile.[6]

-

-

Temperature:

-

Thermal Energy is Often Required: Many SNAr reactions necessitate heating to overcome the activation energy barrier associated with the initial disruption of aromaticity.[6][8] Reaction temperatures typically range from room temperature to >100 °C, depending on the reactivity of the specific substrate and nucleophile pair.

-

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common SNAr transformations on 5-nitropyridine substrates.

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Synthesis of 2-Methoxy-5-nitropyridine

This protocol details the O-arylation of 2-chloro-5-nitropyridine using sodium methoxide, a common method for introducing alkoxy groups.

Materials and Reagents:

-

2-Chloro-5-nitropyridine

-

Sodium methoxide (NaOMe) or Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitropyridine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous THF (or DMF) to a concentration of approximately 0.2 M.

-

Nucleophile Addition:

-

If using commercial NaOMe: Add solid sodium methoxide (1.2 eq) to the stirred solution at room temperature.

-

If generating nucleophile in situ: In a separate flask, dissolve anhydrous methanol (1.5 eq) in anhydrous THF. Carefully add sodium hydride (1.3 eq) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, then transfer this solution to the reaction flask containing the pyridine derivative via cannula.

-

-

Reaction Execution: Heat the reaction mixture to 60 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-methoxy-5-nitropyridine.

Protocol 2: Synthesis of 2-(Morpholino)-5-nitropyridine

This protocol describes the N-arylation of 2-chloro-5-nitropyridine with morpholine, a representative secondary amine.[1]

Materials and Reagents:

-

2-Chloro-5-nitropyridine

-

Morpholine

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).

-

Reagent Addition: Add DMSO (or Ethanol) to a concentration of 0.5 M. Add morpholine (1.5 eq) followed by the base, either triethylamine (2.0 eq) or potassium carbonate (2.0 eq).[1] The base acts as a scavenger for the HCl generated during the reaction.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often accompanied by the formation of a precipitate (triethylammonium chloride if using TEA). Completion is typically observed within 3-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a large volume of cold water. A yellow precipitate of the product should form.

-

Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water and air-dry.

-

Alternatively, if an oil forms, extract the aqueous mixture three times with ethyl acetate.

-

-

Purification: The precipitated solid is often of high purity. If necessary, the crude product can be further purified by recrystallization from ethanol or by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Data Summary and Troubleshooting

The success of SNAr reactions is highly dependent on the specific combination of reactants and conditions.

Table 1: Summary of Typical SNAr Conditions for 5-Nitropyridines

| Substrate (LG at C2) | Nucleophile | Base (if needed) | Solvent | Temp (°C) | Typical Yield (%) |

| 2-Fluoro-5-nitropyridine | Sodium Methoxide | - | MeOH/THF | 25-60 | >90 |

| 2-Chloro-5-nitropyridine | Piperidine | K₂CO₃ | DMSO | 80-100 | 85-95[13] |

| 2-Chloro-5-nitropyridine | 4-Aminophenol | - | EtOH | Reflux | 70-85[2] |

| 2-Chloro-5-nitropyridine | Sodium Azide | - | DMF | 50 | ~90 |

| 2-Bromo-5-nitropyridine | Morpholine | TEA | THF | 70 | 80-90[15] |

Table 2: Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Nucleophile is not strong enough.2. Leaving group is not sufficiently reactive.3. Temperature is too low. | 1. Add a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the nucleophile.2. Switch to a substrate with a better leaving group (e.g., Cl to F).[6]3. Increase the reaction temperature in increments of 10-20 °C. |

| Side Product Formation | 1. Reaction temperature is too high, causing decomposition.2. Presence of multiple reactive sites.3. Solvent is participating in the reaction (e.g., unhindered alcohols).[14] | 1. Lower the reaction temperature.2. Use protecting groups for other sensitive functionalities.3. Switch to a non-nucleophilic polar aprotic solvent like DMF or DMSO. |

| Difficult Purification | 1. Product is highly polar and streaks on silica.2. Byproducts have similar polarity to the product. | 1. Add 1-2% triethylamine to the eluent to suppress tailing of basic pyridine products.2. Consider recrystallization as an alternative purification method. |

Conclusion

Nucleophilic aromatic substitution is an indispensable tool for the derivatization of 5-nitropyridines, offering a direct and predictable route to a wide array of functionalized heterocycles. A thorough understanding of the addition-elimination mechanism, particularly the critical stabilizing role of the 5-nitro group, is essential for rational protocol design. Success hinges on the judicious selection of the leaving group, nucleophile, solvent, and temperature. By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently access complex pyridine-based molecules for applications in drug discovery and beyond.

References

-

Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... [Link]

-

Błaziak, K., Danikiewicz, W., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 143–148. [Link]

-

The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. [Link]

-

Błaziak, K., Danikiewicz, W., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. [Link]

-

Rohrbach, S., Smith, A. J., H𝗿ope, J. H., & Gouverneur, V. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(49), 17344-17366. [Link]

-

Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Link]

-

Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(23), 9683-9692. [Link]

-

Filo. (n.d.). Nucleophilic Aromatic Substitution Reaction: Scope and Limitations. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

Jia, Y. X., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine): A new nitro-group migration. Heterocycles, 65(9), 2071-2078. [Link]

- Google Patents. (2015).

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Smith, M. D., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4802–4805. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. [Link]

-

Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 255-262. [Link]

-

Bagley, M. C., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synthesis, 44(11), 1739-1752. [Link]

-

Bakunov, S. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5789. [Link]

-

Scribd. (n.d.). Advanced SNAr Reaction Guide. [Link]

-

Ermakova, E. A., et al. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 26(62), 14046-14072. [Link]

-

Holt, J., Tjosaas, F., & Fiksdahl, A. (2004). Nucleophilic Aromatic Substitution of Methyl 3-Nitropyridine-4-carboxylate. ChemInform, 35(45). [Link]

-

ResearchGate. (n.d.). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

-

Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

-

van der Plas, H. C., & Wozniak, M. (1987). Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. The Journal of Organic Chemistry, 52(23), 5272–5278. [Link]

-

Heber, D., Ravens, U., & Schulze, T. (1993). Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5. Pharmazie, 48(7), 509-513. [Link]

-

Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Link]

- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 11. askfilo.com [askfilo.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for the N-Alkylation of 2-amino-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the synthetic strategies for the N-alkylation of 2-amino-5-nitropyridine, a critical transformation in the development of novel pharmaceutical agents and functional materials. We will delve into the nuanced challenges of regioselectivity and over-alkylation inherent to this substrate. This document provides an in-depth analysis of various methodologies, including classical nucleophilic aromatic substitution (SNAr), reductive amination, Buchwald-Hartwig amination, and the Mitsunobu reaction. Each section offers a detailed protocol, a discussion of the underlying mechanism, and expert insights to guide experimental design and optimization.

Introduction: The Significance of N-Alkylated 2-Amino-5-Nitropyridines

The 2-amino-5-nitropyridine scaffold is a privileged structural motif in medicinal chemistry. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making it a versatile building block. N-alkylation of the amino group introduces molecular diversity, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This, in turn, allows for the fine-tuning of biological activity, making these derivatives valuable intermediates in the synthesis of targeted therapeutics.[1] For instance, substituted aminopyridines are central to the development of kinase inhibitors and other signaling pathway modulators.

The Core Challenge: Regioselectivity and Over-Alkylation

The primary hurdle in the N-alkylation of 2-aminopyridine derivatives is controlling the site of alkylation. The molecule presents two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine ring nitrogen. Generally, the endocyclic nitrogen is more nucleophilic, often leading to the formation of undesired pyridinium salts.[2] Furthermore, the mono-alkylated product can undergo a second alkylation, resulting in a difficult-to-separate mixture of products.[3]

Several factors influence the regioselectivity of the reaction:

-

Steric Hindrance: Bulky alkylating agents or substituents on the pyridine ring can favor alkylation at the less hindered exocyclic amino group.

-

Basicity and Nucleophilicity: The relative basicity and nucleophilicity of the two nitrogen atoms can be modulated by the solvent and the choice of base.

-

Reaction Conditions: Temperature, reaction time, and the nature of the alkylating agent play a crucial role in determining the product distribution.

Synthetic Strategies and Protocols

Classical SNAr with Alkyl Halides

Direct alkylation with alkyl halides is a straightforward approach but often suffers from poor regioselectivity and over-alkylation. The use of a strong, non-nucleophilic base is crucial to deprotonate the amino group, enhancing its nucleophilicity.

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the deprotonated amino group attacks the alkyl halide.

Protocol:

-

To a solution of 2-amino-5-nitropyridine (1.0 mmol) in an anhydrous aprotic solvent such as DMF or DMSO (10 mL), add a strong base like sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 mmol) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 1: Common Reagents for SNAr Alkylation

| Reagent Type | Examples | Key Considerations |

| Bases | NaH, KH, KHMDS, Cs₂CO₃ | Ensure the base is fresh and anhydrous. Stronger bases can increase the rate but may also promote side reactions. |

| Solvents | DMF, DMSO, NMP, THF | Use anhydrous, polar aprotic solvents to facilitate the reaction. |

| Alkylating Agents | Alkyl iodides, bromides, chlorides | Reactivity order: I > Br > Cl. |

Reductive Amination: A Regioselective Approach

Reductive amination is a highly reliable method for achieving selective N-alkylation of the exocyclic amino group.[4] This two-step, one-pot process involves the formation of an imine intermediate with an aldehyde or ketone, followed by its in-situ reduction.[5]

Workflow Diagram:

Caption: Workflow for Reductive Amination.

Protocol:

-

In a round-bottom flask, dissolve 2-amino-5-nitropyridine (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).

-

Add a catalytic amount of acetic acid (0.1 mmol).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by column chromatography.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Method

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[6] This method is particularly useful for coupling amines with aryl halides and offers excellent functional group tolerance and high yields.[7]

Reaction Scheme:

Caption: Buchwald-Hartwig Amination Scheme.

Protocol:

-

To an oven-dried Schlenk tube, add 2-bromo-5-nitropyridine (1.0 mmol), the desired alkylamine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like Xantphos (0.04 mmol), and a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite, washing with the same solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Mitsunobu Reaction: Alkylation with Alcohols

The Mitsunobu reaction provides a method for the N-alkylation of 2-amino-5-nitropyridine using alcohols, proceeding with an inversion of stereochemistry at the alcohol's carbon center.[8][9] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Protocol:

-

Dissolve 2-amino-5-nitropyridine (1.0 mmol), the desired alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[11]

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product directly by column chromatography to separate it from the triphenylphosphine oxide and other byproducts.

Safety and Handling

2-Amino-5-nitropyridine and its derivatives should be handled with care.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

The N-alkylation of 2-amino-5-nitropyridine is a fundamental transformation with broad applications in drug discovery and materials science. The choice of synthetic method depends on the desired product, the nature of the alkylating agent, and the required level of regioselectivity. Reductive amination and Buchwald-Hartwig amination generally offer superior control over regioselectivity compared to classical SNAr methods. The Mitsunobu reaction provides a valuable alternative for the use of alcohols as alkylating agents. Careful consideration of reaction conditions and appropriate safety precautions are paramount for successful and safe synthesis.

References

- Benchchem. N-alkylation of 2-Aminopyrimidines - Technical Support Center. Accessed February 15, 2026.

- Biochem Chemopharma. Safety data sheet sds/msds 2-amino pyridine. Accessed February 15, 2026.

- ACS Publications. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions | The Journal of Organic Chemistry. Accessed February 15, 2026.

- PMC. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Accessed February 15, 2026.

- Sigma-Aldrich.

- ACS Publications. Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones | The Journal of Organic Chemistry. Accessed February 15, 2026.

- Shandong Biotech. 2-Amino-5-nitropyridine. Accessed February 15, 2026.

- PubMed. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Accessed February 15, 2026.

- ACS Publications. Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Accessed February 15, 2026.

- PubMed. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Accessed February 15, 2026.

- Thermo Fisher Scientific.

- PubMed. Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. Accessed February 15, 2026.

- Guidechem. 5-AMINO-2-NITROPYRIDINE 14916-65-5 wiki. Accessed February 15, 2026.

- Scientific Research Publishing.

- ResearchGate. Nitropyridines, Their Synthesis and Reactions. Accessed February 15, 2026.

- Royal Society of Chemistry. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Accessed February 15, 2026.

- PMC. A mild, catalyst-free synthesis of 2-aminopyridines. Accessed February 15, 2026.

- Journal of Chemical and Pharmaceutical Research.

- Master Organic Chemistry. Reductive Amination, and How It Works. Accessed February 15, 2026.

- ResearchGate. Nitropyridines: Synthesis and reactions. Accessed February 15, 2026.

- ResearchGate. Synthesis of N-alkyl-4-aminopyridine. Accessed February 15, 2026.

- ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Accessed February 15, 2026.

- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Accessed February 15, 2026.

- ChemicalBook. 2-Amino-5-nitropyridine synthesis. Accessed February 15, 2026.

- Wikipedia.

- Science of Synthesis. Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Accessed February 15, 2026.

- Wikipedia.

- Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Accessed February 15, 2026.

- Organic Synthesis. Mitsunobu reaction. Accessed February 15, 2026.

- Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Accessed February 15, 2026.

- PMC. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Accessed February 15, 2026.

- Chemistry Steps. Mitsunobu Reaction. Accessed February 15, 2026.

- ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Accessed February 15, 2026.

- Benchchem.

- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Accessed February 15, 2026.

- Organic Chemistry Portal. Mitsunobu Reaction. Accessed February 15, 2026.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Accessed February 15, 2026.

- AIP Publishing.

- Chemistry LibreTexts.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. 2-Amino-5-nitropyridine - Shandong Biotech [shandongbiotech.com]

- 13. biochemopharma.fr [biochemopharma.fr]

- 14. geneseo.edu [geneseo.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Using Isopropyl-(5-nitro-pyridin-2-yl)-amine as a pharmaceutical intermediate

Technical Application Note: Isopropyl-(5-nitro-pyridin-2-yl)-amine Role: Pharmaceutical Intermediate for Diaminopyridine Scaffolds CAS: 35764-54-6 | Molecular Formula: C8H11N3O2[1]

Abstract

This application note details the synthesis, handling, and downstream utility of This compound (N-isopropyl-5-nitropyridin-2-amine).[1] As a critical building block in medicinal chemistry, this compound serves as the direct precursor to N2-isopropylpyridine-2,5-diamine , a privileged scaffold in the development of kinase inhibitors (e.g., CDK, ALK, and JAK targets). This guide provides optimized protocols for its synthesis via Nucleophilic Aromatic Substitution (

Compound Profile & Strategic Utility

The 2-amino-5-nitropyridine core is electronically unique.[1] The nitro group at C5 strongly withdraws electron density, activating the C2 position for nucleophilic attack while simultaneously reducing the basicity of the resulting amine.

| Property | Specification |

| IUPAC Name | N-isopropyl-5-nitropyridin-2-amine |

| Molecular Weight | 181.19 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Pyridine N), ~13.5 (Amine NH) |

| Key Reactivity | Nitro-reduction, N-alkylation (difficult due to steric/electronic deactivation) |

Strategic Value: In drug discovery, the isopropyl group provides lipophilic bulk that often occupies the hydrophobic pocket of ATP-binding sites in kinases. The 5-nitro group acts as a "masked" amine; once reduced, the resulting 2,5-diaminopyridine moiety mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of kinase enzymes.

Upstream Synthesis Protocol ( )

Objective: Synthesize this compound from 2-chloro-5-nitropyridine.

Mechanism:

The reaction proceeds via an addition-elimination mechanism (

Reagents:

-

Isopropylamine (1.2 – 1.5 eq)

-

Triethylamine (TEA) (1.5 eq) [Optional if excess isopropylamine is used]

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (10 g, 63 mmol) in Ethanol (100 mL).

-

Addition: Cool the solution to 0°C (ice bath). The reaction is exothermic. Add Isopropylamine (5.6 g, 95 mmol) dropwise over 15 minutes.

-

Note: If not using TEA, use 2.2 eq of isopropylamine to scavenge the HCl generated.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (approx. 78°C) for 2–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1).[2] The starting material (

) should disappear, and a lower

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.

-

Resuspend the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate.

-

-

Purification: Recrystallize from hot Ethanol/Water (9:1) or verify purity if the crude solid is >95% (common for this reaction).

-

Yield Target: 85–95%.

-

Downstream Application: Nitro Reduction

Objective: Convert the nitro group to a primary amine to generate the N2-isopropylpyridine-2,5-diamine scaffold.

Critical Caution: The resulting diamine is oxidation-sensitive (turning dark/purple upon air exposure due to quinone-imine formation).[1] Prepare immediately before the next coupling step or store as a dihydrochloride salt.

Method: Catalytic Hydrogenation (Pd/C)

-

Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve this compound (5 g) in Methanol (50 mL).

-

Catalyst: Add 10% Pd/C (5 wt% loading, e.g., 250 mg).

-

Safety: Add the catalyst under an inert atmosphere (Nitrogen/Argon) to prevent ignition of methanol vapors.

-

-

Reduction: Purge the vessel with Hydrogen gas (

). Stir vigorously under -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Safety: Do not let the Pd/C cake dry out completely on the filter, as it is pyrophoric. Keep it wet with water after filtration.

-

-

Isolation:

-

Option A (Immediate Use): Concentrate the filtrate to give the free base (dark oil/solid) and use immediately in the next acylation/coupling reaction.

-

Option B (Storage): Add 4M HCl in Dioxane (2.5 eq) to the filtrate and concentrate to isolate the stable Dihydrochloride salt .

-

Visual Workflows

Figure 1: Synthesis & Processing Workflow

Caption: Step-by-step workflow for the synthesis of the nitro-intermediate and its reduction to the active diamine scaffold.

Figure 2: Strategic Library Generation (Kinase Inhibition)

Caption: Divergent synthesis strategy using the reduced diamine scaffold to access various kinase inhibitor classes.

Quality Control & Safety

Analytical Standards:

-

HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). The nitro compound elutes later than the diamine due to the lipophilic nitro group.

-

NMR (

, DMSO--

Nitro-intermediate: Look for the isopropyl doublet (

ppm), septet ( -

Diamine: Look for the upfield shift of aromatic protons and the appearance of the broad

signal.

-

Safety & Handling (E-E-A-T):

-

Toxicity: Nitropyridines are generally toxic if swallowed or absorbed through the skin (Category 3 Acute Tox).[4][5] Wear nitrile gloves and work in a fume hood.

-

Thermal Hazard:

reactions with nitropyridines can be exothermic. Control addition rates. -

Pyrophoric Hazard: Dry Pd/C catalysts can ignite methanol vapors. Always keep the catalyst damp with water or solvent during filtration.

References

-

Synthesis of 2-amino-5-nitropyridines (

Mechanism):-

BenchChem.[2] (n.d.). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from

-

-

Reduction Protocols (Nitro to Amine)

-

Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines. Retrieved from

-

-

Safety Data & Handling

-

Kinase Inhibitor Scaffolds (Contextual Grounding)

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 35764-54-6. Retrieved from

-

Sources

Application Notes and Protocols for the Preparation of Bioactive Ligands Containing a 5-Nitropyridine Moiety

Introduction: The Strategic Importance of the 5-Nitropyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged structural motif," integral to numerous FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of drug design. The introduction of a nitro group, particularly at the 5-position, dramatically alters the electronic character of the pyridine ring, creating a versatile and highly valuable scaffold for the development of novel bioactive ligands.[1] The strong electron-withdrawing nature of the 5-nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), providing a robust platform for generating diverse compound libraries.[3][4]

This guide provides an in-depth exploration of the synthesis, application, and strategic considerations for developing bioactive ligands incorporating the 5-nitropyridine moiety. We will delve into validated synthetic protocols, explain the causal mechanisms behind experimental choices, and discuss the role of this scaffold in targeting critical biological pathways, including its application in the development of kinase inhibitors and antimicrobial agents.[1][3][5]

The Role of the 5-Nitro Group in Drug-Receptor Interactions

A ligand's biological activity is dictated by its interaction with a specific macromolecular target, or receptor.[6][7] The 5-nitropyridine moiety imparts specific physicochemical properties that can be leveraged to enhance these interactions.

-

Hydrogen Bonding: The oxygen atoms of the nitro group are potent hydrogen bond acceptors. This allows for strong, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a receptor's binding site, which can be critical for affinity and selectivity.[8]

-

Dipole-Dipole Interactions: The nitro group possesses a strong dipole moment, which can engage in favorable electrostatic interactions within the often polar environment of a protein's active site.

-

Modulation of Ring pKa: The electron-withdrawing nitro group lowers the pKa of the pyridine nitrogen, reducing its basicity. This modulation is crucial for controlling the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and the potential for off-target interactions at other receptors.

The strategic placement of this moiety can thus "tune" a molecule for optimal engagement with its biological target, transforming a simple scaffold into a potent therapeutic agent.[9]

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of 5-nitropyridine derivatives can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Strategy 1: Electrophilic Nitration of Pyridine Derivatives

Direct nitration of the parent pyridine ring is notoriously difficult and low-yielding.[10] The pyridine nitrogen is readily protonated under the strongly acidic conditions of nitration (e.g., H₂SO₄/HNO₃), forming a highly deactivated pyridinium cation that resists electrophilic attack.[10] To overcome this, two primary approaches are employed:

-

Nitration of Pyridine-N-Oxides: The N-oxide functionality activates the pyridine ring to electrophilic substitution, primarily at the 4-position. Subsequent deoxygenation restores the pyridine ring.

-

Nitration via N-Nitropyridinium Intermediates: A more modern approach involves reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion. This intermediate can then undergo a[11][12] sigmatropic shift to yield 3-nitropyridine, which can be further functionalized.[13][14]

Strategy 2: Building Blocks - Synthesis from 2-Aminopyridine

A robust and widely used method involves a multi-step synthesis starting from commercially available 2-aminopyridine. This pathway offers excellent control over the regiochemistry to produce the desired 5-nitro isomer. The general workflow is outlined below.

Caption: Workflow for synthesizing 5-nitropyridine ligands from 2-aminopyridine.

This pathway is advantageous because it reliably produces the key 2-chloro-5-nitropyridine intermediate, a versatile building block for further elaboration via nucleophilic aromatic substitution (SNAr).[15]